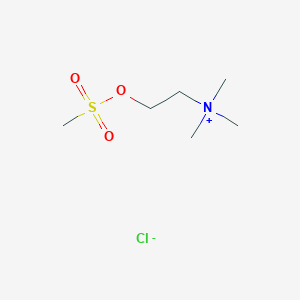
Methanesulfonylcholine chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonylcholine chloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanesulfonyl group attached to a choline chloride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonylcholine chloride can be synthesized through several methods. One common method involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out by heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for an additional 3.5 hours. The product is then distilled under reduced pressure to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves the chlorination of methanesulfonic acid using thionyl chloride or phosgene. These methods are preferred due to their high conversion yields and the ability to carry out the reactions at ambient temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonylcholine chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form methanesulfonates.
Elimination Reactions: It can undergo elimination to generate sulfene, a highly reactive intermediate.
Reduction Reactions: It can be reduced to form methanesulfonic acid.
Common Reagents and Conditions
Alcohols: Used in the formation of methanesulfonates.
Non-nucleophilic Bases: Often used to facilitate substitution reactions.
Lewis Acids: Used in Beckmann rearrangement reactions involving methanesulfonates.
Major Products Formed
Methanesulfonates: Formed from the reaction with alcohols.
Sulfene: Generated during elimination reactions.
Methanesulfonic Acid: Formed during reduction reactions.
Applications De Recherche Scientifique
Methanesulfonylcholine chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of methanesulfonates.
Biology: Investigated for its potential biological activities and interactions with cellular components.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of methanesulfonylcholine chloride involves its reactivity as an electrophile. It functions as a source of the methanesulfonyl group, which can participate in various chemical reactions. The compound’s effects are mediated through its interactions with molecular targets, including nucleophiles such as alcohols and amines. These interactions lead to the formation of methanesulfonates and other derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Chloride: A related compound with similar reactivity but lacking the choline chloride moiety.
Methanesulfonic Acid: The parent compound from which methanesulfonylcholine chloride is derived.
Tosyl Chloride: Another sulfonyl chloride with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the methanesulfonyl and choline chloride groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
3626-80-0 |
|---|---|
Formule moléculaire |
C6H16ClNO3S |
Poids moléculaire |
217.72 g/mol |
Nom IUPAC |
trimethyl(2-methylsulfonyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C6H16NO3S.ClH/c1-7(2,3)5-6-10-11(4,8)9;/h5-6H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IRURUMWPVGWZKD-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOS(=O)(=O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


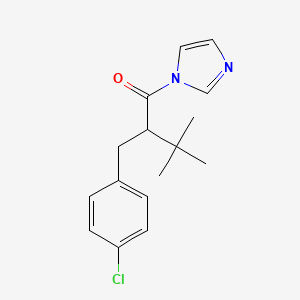

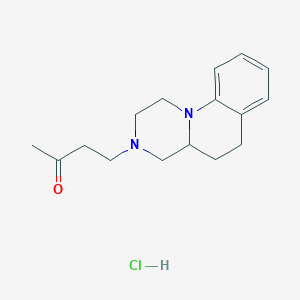
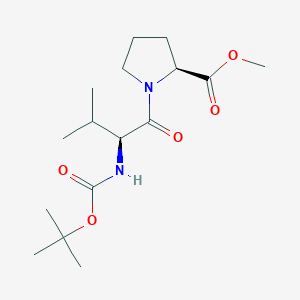
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
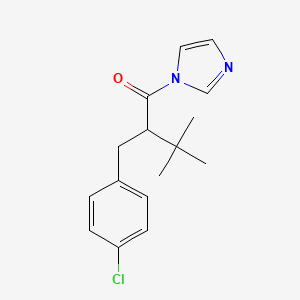
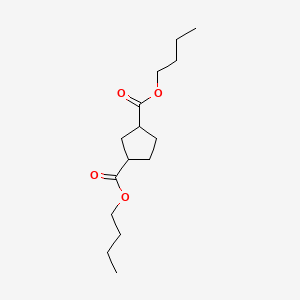
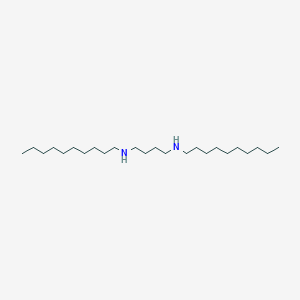
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
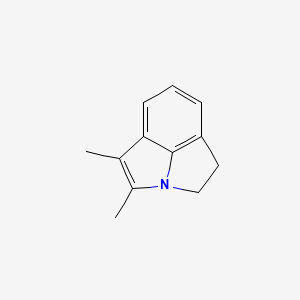
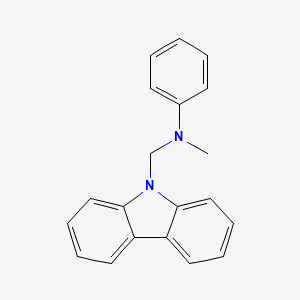
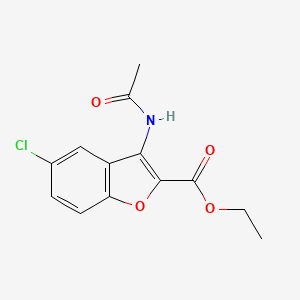
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)

